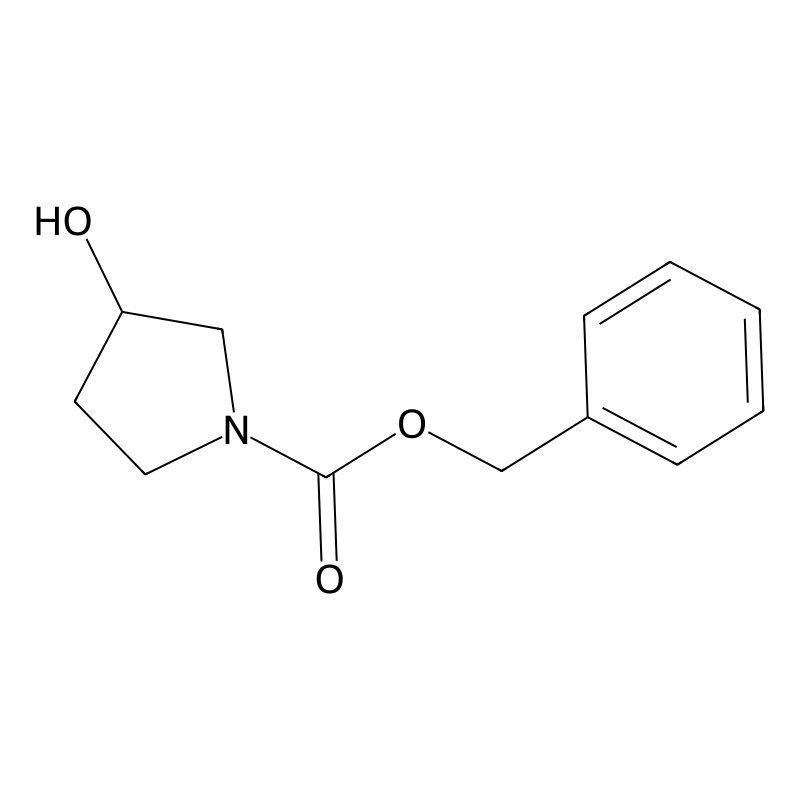Benzyl 3-hydroxypyrrolidine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
BHC serves as a valuable building block for synthesizing various complex molecules, including heterocyclic compounds and chiral scaffolds. These scaffolds play a crucial role in drug discovery and development due to their ability to mimic the natural structures of biological molecules. A study published in the Journal of the American Chemical Society demonstrates the use of BHC in the synthesis of enantiopure pyrrolidine derivatives with potential applications in medicinal chemistry [].
Medicinal Chemistry:
The presence of the pyrrolidine ring and the hydroxyl group in BHC makes it a promising candidate for developing new drugs. Researchers are exploring its potential applications in various therapeutic areas, including:
- Anticonvulsant Activity: Studies suggest that BHC may possess anticonvulsant properties. A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticonvulsant activity of BHC derivatives and found them to exhibit promising results [].
Material Science:
BHC's unique structure and properties have recently garnered interest in material science applications. Researchers are investigating its potential use in:
Benzyl 3-hydroxypyrrolidine-1-carboxylate is a chiral compound belonging to the class of pyrrolidine carboxylates. It features a pyrrolidine ring substituted with a hydroxyl group and a benzyl ester, making it an interesting target for both academic research and industrial applications. The compound's molecular formula is , and it has a molar mass of approximately 221.25 g/mol. Its structure includes two stereocenters, which contributes to its stereochemical complexity and potential biological activity.
- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction: The compound can be reduced to produce different alcohol derivatives.
- Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used .
Research indicates that Benzyl 3-hydroxypyrrolidine-1-carboxylate exhibits potential biological activity, particularly in its interactions with enzymes and receptors. The hydroxyl groups on the pyrrolidine ring may form hydrogen bonds, influencing enzymatic activity and receptor binding. Such interactions suggest that this compound could have applications in medicinal chemistry, particularly in drug design targeting specific biological pathways .
The synthesis of Benzyl 3-hydroxypyrrolidine-1-carboxylate typically involves several steps:
- Condensation Reaction: One common method is the condensation of natural malic acid with benzylamine, followed by reduction using strong reducing agents such as lithium aluminum hydride.
- Decarboxylation: Another approach involves the decarboxylation of chiral 4-hydroxy-2-pyrrolidinecarboxylic acid, though this method may suffer from low yields.
- Mitsunobu Reaction: This method can be employed for the preparation of different enantiomers by inversion reactions .
These synthetic routes are essential for producing optically active forms of the compound, which are crucial for its biological applications.
Benzyl 3-hydroxypyrrolidine-1-carboxylate has several potential applications:
- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting various diseases.
- Chemical Research: Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
- Industrial Uses: The compound may find applications in the synthesis of other chemical intermediates or fine chemicals .
Studies on the interaction of Benzyl 3-hydroxypyrrolidine-1-carboxylate with biological targets have shown promising results. Its ability to form hydrogen bonds due to its hydroxyl groups allows it to interact effectively with enzymes and receptors, potentially modulating their activities. This property makes it an attractive candidate for further investigation in pharmacological studies .
Benzyl 3-hydroxypyrrolidine-1-carboxylate shares structural similarities with several other compounds in the pyrrolidine family. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate | 100858-33-1 | 1.00 |
| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | 100858-32-0 | 1.00 |
| (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | 100858-34-2 | 0.92 |
| Benzyl 3-hydroxypiperidine-1-carboxylate | 95798-22-4 | 0.92 |
| Benzyl 4-hydroxyazepane-1-carboxylate | 648418-25-1 | 0.90 |
The uniqueness of Benzyl 3-hydroxypyrrolidine-1-carboxylate lies in its specific stereochemical configuration and functional groups, which may confer distinct biological properties compared to its analogs .








